molecular formula C15H15BFNO5 B1392324 (3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid CAS No. 913835-49-1

(3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid

Cat. No.: B1392324
CAS No.: 913835-49-1
M. Wt: 319.09 g/mol
InChI Key: SZEGRCMHYGEWJC-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxybenzyloxycarbamoyl moiety attached to a phenyl ring. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing . The fluorine atom and methoxybenzyloxycarbamoyl moiety contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid is unique due to the presence of the methoxybenzyloxycarbamoyl moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable reagent in various synthetic and research applications .

Properties

IUPAC Name

[3-fluoro-4-[(4-methoxyphenyl)methoxycarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-18-15(19)13-7-4-11(16(20)21)8-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGRCMHYGEWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NOCC2=CC=C(C=C2)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695578
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methoxy]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-49-1
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methoxy]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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